molecular formula C15H19NO3 B11854199 (3R,11bR)-9-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-3-carboxylic acid

(3R,11bR)-9-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-3-carboxylic acid

Cat. No.: B11854199
M. Wt: 261.32 g/mol
InChI Key: CMZIZIPSUFOSEU-BXUZGUMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3R,11bR)-9-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-3-carboxylic acid (CAS: 3839-73-4) is a benzoquinolizine derivative characterized by a methoxy group at position 9 and a carboxylic acid moiety at position 2. Its molecular formula is C₁₅H₁₉NO₃ (MW: 261.32 g/mol) . The stereochemistry (3R,11bR) is critical for its spatial configuration, influencing its interactions with biological targets. This compound shares structural similarities with alkaloids and synthetic bioactive molecules, particularly in its hexahydroquinolizine core, which is associated with diverse pharmacological activities, including antimicrobial and central nervous system modulation .

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

(3R,11bR)-9-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-3-carboxylic acid

InChI

InChI=1S/C15H19NO3/c1-19-12-3-4-13-10(8-12)6-7-16-9-11(15(17)18)2-5-14(13)16/h3-4,8,11,14H,2,5-7,9H2,1H3,(H,17,18)/t11-,14-/m1/s1

InChI Key

CMZIZIPSUFOSEU-BXUZGUMPSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)[C@H]3CC[C@H](CN3CC2)C(=O)O

Canonical SMILES

COC1=CC2=C(C=C1)C3CCC(CN3CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Three-Component Reaction Catalyzed by Iodine

A seminal approach involves reacting arenecarbaldehydes, naphthalen-2-amine, and cyclic ketones in the presence of iodine, yielding benzo[f]quinoline or benzo[a]phenanthridine derivatives. For example, benzaldehyde, 2-naphthylamine, and cyclohexanone under iodine catalysis produce a hexahydrobenzo[a]quinolizine precursor. This method offers mild conditions (room temperature to 80°C) and avoids toxic metals, achieving yields up to 85%. The mechanism proceeds via imine formation, followed by cyclization and aromatization (Figure 1).

Stepwise Annulation via Dieckmann Cyclization

Patent US20210230155A1 describes constructing the quinolizine core through Dieckmann cyclization of diester intermediates. For instance, heating a diester derived from ethyl acrylate and an amino-alcohol in toluene with sodium hydride induces cyclization to form the hexahydrobenzo[b]furo[2,3-a]quinolizine framework. Yields range from 60–75%, with purity dependent on solvent selection (toluene > benzene).

Introduction of the 9-Methoxy Group

The methoxy substituent at position 9 is introduced via O-methylation or starting materials pre-functionalized with methoxy groups .

Post-Cyclization Methylation

In EP0251714A2, phenolic intermediates are treated with methyl iodide or dimethyl sulfate in alkaline conditions. For example, reacting a 9-hydroxybenzo[a]quinolizine derivative with methyl iodide in acetone at 60°C for 6 hours installs the methoxy group with >90% efficiency. Excess methyl iodide (2.5 equiv) ensures complete conversion.

Use of Methoxy-Containing Starting Materials

Alternatively, arylaldehydes bearing methoxy groups (e.g., 4-methoxybenzaldehyde) are employed in three-component reactions to directly incorporate the substituent. This strategy avoids post-synthetic modifications but limits substrate flexibility.

Installation of the Carboxylic Acid Moiety

The carboxylic acid at position 3 is introduced via hydrolysis of ester precursors or oxidation of alcohol intermediates .

Ester Hydrolysis

Patent US4193998A details the synthesis of methyl esters followed by alkaline hydrolysis. For instance, treating 3-methoxycarbonylbenzo[a]quinolizine with 2N NaOH in ethanol/water (1:1) at reflux for 12 hours yields the carboxylic acid (85–90% yield). Acidic workup (HCl) precipitates the product, which is recrystallized from methanol.

Oxidation of Alcohols

Secondary alcohols at position 3 are oxidized to ketones using Jones reagent (CrO3/H2SO4), followed by further oxidation to carboxylic acids via haloform reaction (e.g., using NaOCl in acetic acid). However, this route is less favored due to over-oxidation risks and moderate yields (50–65%).

Stereochemical Control at C3 and C11b

The (3R,11bR) configuration is achieved through chiral resolution or stereoselective synthesis .

Diastereomeric Salt Formation

Patent US20210230155A1 resolves racemic mixtures using tartaric acid derivatives. For example, treating (±)-9-methoxybenzo[a]quinolizine-3-carboxylic acid with L-(+)-tartaric acid in ethanol yields the (3R,11bR)-enantiomer as a crystalline salt (90% enantiomeric excess).

Asymmetric Hydrogenation

Catalytic hydrogenation of ketone precursors with chiral catalysts (e.g., Ru-BINAP) achieves enantioselectivity >95%. For instance, hydrogenating 3-oxobenzo[a]quinolizine under 50 psi H2 with (R)-BINAP-RuCl2 affords the (3R)-alcohol, which is oxidized to the carboxylic acid.

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost efficiency and minimal purification steps.

Continuous Flow Reactors

Patent EP0251714A2 highlights continuous flow systems for cyclization and methylation steps, reducing reaction times by 70% compared to batch processes. For example, a tubular reactor with immobilized iodine catalyst achieves 92% conversion in 10 minutes.

Crystallization-Induced Diastereomer Resolution

Industrial protocols often crystallize intermediates with chiral auxiliaries (e.g., menthol esters) to enhance enantiopurity. This method reduces reliance on chromatography, cutting production costs by 40%.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)StereoselectivityScalability
Three-component reactionCyclization, methylation, hydrolysis78LowModerate
Dieckmann cyclizationAnnulation, ester hydrolysis65HighHigh
Asymmetric hydrogenationHydrogenation, oxidation70>95% eeLow

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment. Research has shown that derivatives of benzo[a]quinolizine structures exhibit significant anticancer properties. For instance, modifications to the quinolizine framework can enhance cytotoxicity against various cancer cell lines. One study reported that certain derivatives demonstrated IC50 values in the low micromolar range against breast and lung cancer cells .

Neuroprotective Effects

The compound is also being investigated for its neuroprotective effects. It has been suggested that compounds with similar structures can inhibit neurodegenerative processes associated with diseases like Parkinson's and Alzheimer's. The mechanism is believed to involve modulation of neurotransmitter systems and reduction of oxidative stress .

Antimicrobial Properties

Antimicrobial activity has been observed in related compounds. Studies indicate that benzo[a]quinolizine derivatives can inhibit bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship suggests that specific functional groups enhance antibacterial efficacy .

Synthesis and Characterization

The synthesis of (3R,11bR)-9-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-3-carboxylic acid has been achieved through various methods including cyclization reactions involving appropriate precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of synthesized benzo[a]quinolizine derivatives. The results indicated that specific substitutions led to enhanced activity against MCF-7 breast cancer cells. The study utilized both in vitro assays and in vivo models to validate the findings .

Case Study 2: Neuroprotection in Animal Models

In a neuroprotection study involving rodent models of Alzheimer's disease, a derivative of this compound was administered. Results showed a significant reduction in cognitive decline and neuroinflammation markers compared to control groups. This suggests potential therapeutic applications in neurodegenerative disorders .

Mechanism of Action

The mechanism of action of (3R,11bR)-9-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Configurational Variants

  • Impact: Stereoisomerism can lead to differences in solubility, bioavailability, and bioactivity. For example, the (3R,11bR) form may exhibit higher metabolic stability compared to the 11bS variant due to reduced steric hindrance .

Substituted Benzoquinolizine Carboxylic Acids

  • 6,7-Dihydro-9-Fluoro-5-Methyl-1-Oxo-1H,5H-Benzo[ij]quinolizine-2-Carboxylic Acid: Structural Features: Incorporates a fluorine atom at position 9 and a methyl group at position 3. Bioactivity: Demonstrates enhanced antimicrobial activity against Staphylococcus aureus compared to the methoxy-substituted parent compound, likely due to increased electronegativity and membrane penetration .
  • 9-Acetamido-6,7-Dihydro-5-Methyl-1-Oxo-1H,5H-Benzo[ij]quinolizine-2-Carboxylic Acid: Modification: Acetamido group at position 7. Impact: Improved water solubility (due to polar substituents) but reduced lipophilicity, which may limit blood-brain barrier penetration .

Derivatives with Alkyl Side Chains

  • 3-Butyl-9,10-Dimethoxy-2,3,4,6,7,11b-Hexahydro-1H-Benzo[a]quinolizin-2-Ol Hydrochloride (CID: 3048060): Structural Features: A butyl chain at position 3 and hydroxyl group at position 2. Properties: Larger molecular weight (C₁₉H₂₉NO₃, MW: 335.44 g/mol) and increased hydrophobicity compared to the carboxylic acid derivative. The hydrochloride salt enhances solubility for parenteral administration .
  • rel-(3R,11bR)-3-Ethyl-9,10-Dimethoxy-2H-Benzo[a]quinolizin-2-One (CAS: 51300-04-0): Key Difference: Replacement of the carboxylic acid with a ketone group (C=O) at position 2.

Physicochemical and Bioactive Properties: Comparative Data

Compound Name Molecular Formula MW (g/mol) Key Substituents Bioactivity Highlights Source
(3R,11bR)-9-Methoxy-...-3-carboxylic acid C₁₅H₁₉NO₃ 261.32 9-OCH₃, 3-COOH Antimicrobial, CNS modulation
(3R,11bS)-9-Methoxy-...-3-carboxylic acid C₁₅H₁₉NO₃ 261.32 9-OCH₃, 3-COOH (11bS) Lower metabolic stability
6,7-Dihydro-9-fluoro-5-methyl-1-oxo-...-2-carboxylic acid C₁₄H₁₂FNO₃ 261.25 9-F, 5-CH₃ Potent anti-S. aureus activity
3-Butyl-9,10-dimethoxy-...-2-ol hydrochloride C₁₉H₂₉NO₃·HCl 335.44 3-C₄H₉, 2-OH Enhanced solubility for injectables
rel-(3R,11bR)-3-Ethyl-9,10-dimethoxy-2H-benzo[a]quinolizin-2-one C₁₇H₂₃NO₃ 297.37 3-C₂H₅, 2-C=O MAO inhibition potential

Biological Activity

(3R,11bR)-9-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-3-carboxylic acid is a compound that has garnered attention for its biological activity, particularly as a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT-2). This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19H27NO3
  • Molecular Weight : 317.42 g/mol
  • IUPAC Name : (3R,11bR)-9-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-3-carboxylic acid

The primary mechanism through which (3R,11bR)-9-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-3-carboxylic acid exerts its effects is through the inhibition of VMAT-2. This transporter is responsible for packaging neurotransmitters into vesicles in neurons. By inhibiting VMAT-2, the compound can influence neurotransmitter levels in the synaptic cleft and modulate various neurological functions.

Antipsychotic Effects

Research indicates that this compound may exhibit antipsychotic properties. VMAT-2 inhibitors are known to reduce dopamine storage in vesicles, thus potentially alleviating symptoms associated with hyperdopaminergic states seen in conditions like schizophrenia.

Neuroprotective Effects

Studies have suggested that compounds similar to (3R,11bR)-9-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine can provide neuroprotection against neurodegenerative diseases. The modulation of neurotransmitter release may help in conditions such as Parkinson's disease and Huntington's disease by stabilizing dopaminergic signaling.

Anti-cancer Activity

Emerging studies have indicated potential anti-cancer properties linked to the modulation of neurotransmitter systems. For instance:

  • Cell Line Studies : Compounds structurally related to (3R,11bR)-9-methoxy have shown activity against various cancer cell lines such as A-549 and HCT-116 with IC50 values suggesting significant antiproliferative effects .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

Study ReferenceFindings
Identified as a reversible VMAT-2 inhibitor with implications for psychiatric disorders.
Demonstrated antiproliferative effects against cancer cell lines with IC50 values ranging from 0.02 to 0.08 μmol/mL.
Suggested neuroprotective effects through modulation of neurotransmitter dynamics.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (3R,11bR)-9-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-3-carboxylic acid?

  • Answer : The synthesis of this compound typically involves multi-step protocols, including ring closure and functional group protection. For example, analogous quinolizine derivatives are synthesized via PPA (polyphosphoric acid)-catalyzed lactamization of nitro-substituted precursors, followed by reduction and methoxylation ( ) . Key steps include:

Precursor preparation : Starting with 8-nitro-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives.

Reduction : Catalytic hydrogenation or chemical reduction to generate amine intermediates.

Cyclization : Acid-catalyzed lactamization to form the hexahydrobenzoquinolizine core.

  • Critical parameters : Reaction temperature (80–120°C), solvent choice (e.g., DMF or toluene), and catalyst loading (5–10% PPA) .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Answer : Use multi-modal analytical validation :

  • NMR spectroscopy : Compare 1^1H and 13^{13}C NMR signals to reference data (e.g., δ 3.2–4.1 ppm for methoxy and quinolizine protons) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular weight (261.316 g/mol; C15_{15}H19_{19}NO3_3) with <2 ppm error .
  • HPLC purity analysis : Ensure >97% purity using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can contradictory data on the compound’s pharmacological activity be resolved?

  • Answer : Contradictions often arise from variability in experimental design . To address this:

Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO ≤0.1%) .

Replicate across models : Compare in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent pharmacokinetics) data .

Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to pooled datasets from independent studies .

Q. What experimental frameworks are suitable for studying the compound’s stability under physiological conditions?

  • Answer : Use accelerated stability studies :

  • Thermal stress : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • Photolytic stress : Expose to UV light (ICH Q1B guidelines) to assess photodegradation products .
  • pH-dependent hydrolysis : Test solubility and stability in buffers (pH 1.2–7.4) simulating gastrointestinal fluid .

Q. How can computational modeling enhance understanding of the compound’s mechanism of action?

  • Answer : Integrate molecular docking and dynamics simulations :

Target identification : Use the PubChem CID (127256379) to retrieve 3D protein structures (e.g., GPCRs) from the PDB.

Docking studies : Software like AutoDock Vina to predict binding affinities (ΔG values) to targets like serotonin receptors.

ADMET prediction : Tools like SwissADME to forecast bioavailability, logP (experimental: ~2.1), and blood-brain barrier penetration .

Methodological Considerations Table

Research Aspect Recommended Methods Key Parameters Evidence Source
Synthesis PPA-catalyzed lactamization120°C, 12h, toluene solvent
Characterization 1^1H NMR, HRMSδ 3.7 ppm (methoxy), m/z 261.316 (M+H+^+)
Stability Testing ICH Q1A/Q1B accelerated conditions40°C/75% RH, UV light exposure
Computational Analysis AutoDock Vina, SwissADMEΔG ≤ -8 kcal/mol, logP = 2.1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.